[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
Description
Chemical Structure: The compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine (C₁₀H₁₆N₂O) features a pyridine ring substituted with methoxy (2-position) and methyl groups (4,6-positions), with a methylamine moiety attached to the 3-position. Its molecular weight is 180.16 g/mol, and its InChIKey is VIGQYLPJWCMABB-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-(2-methoxy-4,6-dimethylpyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(2)12-10(13-4)9(7)6-11-3/h5,11H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOFWGXPOGRPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine typically involves the alkylation of 2-methoxy-4,6-dimethylpyridine with methylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the methylamine, facilitating its nucleophilic attack on the pyridine derivative .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (2-Hydroxy-4,6-dimethylpyridin-3-yl)methylamine.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: (2-Hydroxy-4,6-dimethylpyridin-3-yl)methylamine.
Reduction: (2-Methoxy-4,6-dimethylpiperidin-3-yl)methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring can enhance its binding affinity to these targets, leading to modulation of their activity. The methylamine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Derivatives
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents (Pyridine Ring) | Amine Group | Molecular Weight (g/mol) | Reported Applications |
|---|---|---|---|---|
| Target Compound | 2-OCH₃, 4,6-CH₃ | Methylamine | 180.16 | N/A (No literature) |
| [(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine (CAS 1333106-09-4) | 2-OCH₃, 4,6-CH₃ | Primary amine | 166.20 | Research chemical |
| (2,3-Dimethoxyphenyl)methylamine | 2,3-OCH₃ (benzene), pyridin-3-yl | Secondary amine | 286.34 | Pharmacological studies |
| 6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2) | 6-OCH₃, 4-CH₃ | Primary amine | 152.18 | Intermediate in organic synthesis |
Key Observations :
- Substituent Position : Methoxy groups at the 2-position (target) vs. 2,3-positions () alter electronic effects. The 2-OCH₃ group in the target compound may sterically hinder interactions at the pyridine nitrogen, affecting coordination chemistry or receptor binding .
Antioxidant Potential :
- DMMMP and PMVA (): These aminomethyl derivatives of 2-methoxyphenol exhibit moderate antioxidant activity, though inferior to TBHQ. The target compound’s pyridine core and methylamine group may confer distinct radical-scavenging mechanisms, but direct comparisons are lacking .
- Lipophilicity : The target compound’s higher lipophilicity (vs. DMMMP’s morpholine groups) could improve lipid-phase antioxidant efficacy but reduce water solubility .
Coordination Chemistry :
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 1.8 | ~10 | 1 (NH) |
| CAS 1333106-09-4 | 1.2 | ~50 | 2 (NH₂) |
| (2,3-Dimethoxyphenyl)methylamine | 2.5 | ~5 | 1 (NH) |
Implications : The target compound’s moderate logP balances lipophilicity and solubility, making it suitable for drug delivery or material science applications .
Biological Activity
The compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine , a pyridine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, examining relevant studies, mechanisms of action, and comparisons with related compounds.
Structural Overview
The compound features a pyridine ring with methoxy and dimethyl substituents, contributing to its unique chemical properties. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN\ O |
| Molecular Weight | 194.28 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Initial findings suggest that it may modulate cellular pathways by binding to these targets, although detailed studies are needed to elucidate the exact mechanisms involved.
Pharmacological Studies
Recent pharmacological studies have indicated that the compound exhibits significant potential in various therapeutic areas:
- Anticancer Activity : In vitro assays have shown that related compounds with similar structures can inhibit tumor cell growth. For instance, a series of 5-substituted 2-amino-4-chloro derivatives demonstrated nanomolar potency against human tumor cell lines .
- Hsp90 Inhibition : Compounds structurally related to (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine have been identified as potent inhibitors of Hsp90, a chaperone protein involved in cancer cell proliferation. These inhibitors exhibited high selectivity and effective degradation of Hsp90-regulated proteins like Her2 .
Case Studies
- Study on Hsp90 Inhibitors : A study identified a new series of compounds that included pyridine derivatives as potent Hsp90 inhibitors. These compounds showed selective inhibition without affecting a wide range of kinases, indicating their potential for targeted cancer therapy .
- Analgesic Properties : Another investigation into pyridine derivatives suggested that modifications could lead to effective analgesics with reduced side effects compared to traditional opioids. The mechanism involved activation of the μ-opioid receptor, highlighting the therapeutic potential of these compounds .
Structural Comparison
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Omeprazole | Proton Pump Inhibitor | Gastric acid secretion inhibition |
| (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine | Pyridine Derivative | Potential anticancer and analgesic activity |
| Indole Derivatives | Indole-based | Various biological activities including plant growth regulation |
Uniqueness of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine
This compound is distinct due to its specific substitution pattern on the pyridine ring and the presence of an amine linkage, which contribute to its unique pharmacological profile compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
